2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex heterocyclic compound that features a thiophene ring, a thiazole ring, and a cyano group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Cyclization to form the tetrahydropyridine ring: This step often involves the use of a suitable base to induce cyclization.
Introduction of the thiazole ring: This can be done via a cyclization reaction involving a thioamide and a haloketone.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiazole positions, using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is explored for its use as a corrosion inhibitor and in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its anticancer and antimicrobial activities.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death, which is a mechanism of its anticancer activity.
Comparison with Similar Compounds
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-octylthiophene and 2-butylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Thiazole Derivatives: Compounds like thiazolidinone, which exhibit anti-inflammatory and analgesic activities.
Pyridine Derivatives: Compounds like 2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetohydrazide, which are studied for their anticancer properties.
The uniqueness of this compound lies in its multi-functional nature, combining the properties of thiophene, thiazole, and cyano groups, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S3/c16-7-10-9(11-2-1-4-22-11)6-12(20)18-14(10)24-8-13(21)19-15-17-3-5-23-15/h1-5,9H,6,8H2,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRXBAZURPNBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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